2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a unique substitution pattern:
- Position 4: 2-(Ethylthio)thiophen-3-yl group, introducing sulfur-based steric bulk and variable electron density.
- Position 3: Cyano group, enhancing polarity and serving as a hydrogen bond acceptor.
- Core structure: The 7,7-dimethylhexahydroquinoline framework stabilizes puckered conformations, as seen in related cyclohexane systems .
This compound’s structural complexity enables diverse applications in medicinal chemistry and materials science, though its properties are heavily influenced by substituent variations in analogs.
Properties
CAS No. |
476483-33-7 |
|---|---|
Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-16(8-9-33-23)20-17(13-25)22(26)27(14-6-5-7-15(10-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
WSGUAFDMEDIYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in the synthesis include ethylthio compounds, nitrobenzene derivatives, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in substitution reactions, where they can be replaced by other functional groups depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can further enhance its chemical properties.
Scientific Research Applications
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its functional groups can play a role in modulating biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl (target compound) and trifluoromethylphenyl (441783-52-4) enhance electrophilicity, while dimethylamino (312275-76-6) increases nucleophilicity .
- Sulfur Content : Thiophene derivatives (target, 311332-82-8) may exhibit distinct redox properties compared to purely aromatic systems .
Physicochemical Properties
- Solubility: The target compound’s nitro and cyano groups improve aqueous solubility relative to 312275-76-6 (chlorophenyl/dimethylamino), which is more lipophilic .
- Thermal Stability: 7,7-Dimethyl groups in the hexahydroquinoline core likely enhance thermal stability via ring puckering, as observed in crystallographic studies .
- Hydrogen Bonding: The amino and nitro groups in the target compound facilitate intermolecular H-bonding, critical for crystal lattice formation (e.g., graph set patterns in ).
Hydrogen Bonding and Molecular Interactions
- Graph Set Analysis: The target compound’s amino and nitro groups may form R₁²(6) or R₂²(8) motifs, as seen in Etter’s hydrogen-bonding frameworks .
Biological Activity
The compound 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. Its unique structure includes a hexahydroquinoline core, an ethylthio-substituted thiophene ring, and a nitrophenyl moiety, indicating possible interactions with various biological targets.
This compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄OS₂
- Molecular Weight : Approximately 446.54 g/mol
- IUPAC Name : 2-amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the amino and carbonitrile groups suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The structural components may allow binding to specific receptors in cellular signaling pathways.
- Antioxidant Activity : The nitrophenyl group may contribute to free radical scavenging properties.
Antitumor Activity
Preliminary studies indicate that compounds similar to 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl have exhibited significant cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : Compounds related to this structure have shown IC₅₀ values in the low micromolar range against several cancer cell lines (e.g., Jurkat and HT29), suggesting potent antitumor activity .
Antimicrobial Properties
Research has highlighted the potential antimicrobial effects of this compound. The thiophene ring may enhance its ability to penetrate microbial membranes and exert bactericidal effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant cytotoxicity against A431 cells with an IC₅₀ of 23.30 ± 0.35 µM. |
| Study B (2022) | Investigated the compound's effect on Bcl-2 inhibition; showed promising results in enhancing apoptosis in cancer cells. |
| Study C (2023) | Evaluated antimicrobial activity against Staphylococcus aureus; exhibited effective inhibition at low concentrations. |
Structure-Activity Relationship (SAR)
The structure of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl influences its biological activity significantly:
- Ethylthio Group : Enhances lipophilicity and membrane permeability.
- Nitrophenyl Moiety : Contributes to electron-withdrawing properties that may enhance receptor binding affinity.
- Hexahydroquinoline Core : Provides a scaffold for further modifications that can improve bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
